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Cy7.5 diacid

Cat. No.: B12505626
M. Wt: 789.8 g/mol
InChI Key: JFAVCRPDBJHTQM-UHFFFAOYSA-N
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Description

Contextualization within Near-Infrared (NIR) Cyanine (B1664457) Dye Chemistry for Scholarly Investigation

Cy7.5 diacid belongs to the heptamethine class of cyanine dyes, which are characterized by two nitrogen-containing heterocyclic nuclei joined by a seven-carbon polymethine chain. researchgate.net This extended conjugated system is responsible for the dye's strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum, typically between 700 and 900 nm. researchgate.net Operating within this "optical window" is highly advantageous for biomedical imaging, as it allows for deeper tissue penetration and minimizes background interference from the natural autofluorescence of biological tissues. researchgate.netaxispharm.com

The parent compound, Cy7.5, is noted for its high molar absorptivity and bright fluorescence. axispharm.comnih.gov These photophysical properties make it an ideal fluorophore for sensitive detection in complex biological environments. axispharm.com Cy7.5 and its derivatives are frequently employed in sophisticated research applications, including in vivo imaging, fluorescence microscopy, and flow cytometry. axispharm.com The fluorescence of cyanine dyes can also increase when they are conjugated to biomolecules like nucleic acids. researchgate.net

Spectral Properties of Cy7.5 Dyes
PropertyValueReference
Excitation Maximum (Absorbance)~788 nm axispharm.comlumiprobe.com
Emission Maximum~808 nm axispharm.comlumiprobe.com
Molar Extinction Coefficient (ε)~223,000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.comlumiprobe.com
Fluorescence Quantum Yield~0.10 lumiprobe.comlumiprobe.com

Significance of Dicarboxylic Acid Functionality in Research Applications

The defining feature of this compound is the presence of two carboxylic acid (-COOH) groups. This bifunctionality makes the molecule a versatile cross-linking agent. lumiprobe.com The carboxylic acid groups are capable of forming stable amide bonds with primary amine groups, which are abundant in biological molecules such as proteins, antibodies, and peptides. medchemexpress.combroadpharm.com This reaction is typically facilitated by activating the carboxyl groups with carbodiimide (B86325) chemistry. lumiprobe.com

This ability to act as a linker is crucial for constructing complex bioconjugates. For instance, this compound can be used to connect two different biomolecules or to anchor a fluorescent tag within a larger molecular assembly. This functionality is also leveraged in materials science; in one study, a related Cy7.5 carboxylic acid was used to label a hydrogel non-invasively, allowing researchers to track the material's localization and degradation within living mice. glpbio.com

Furthermore, the dicarboxylic acid functionality can influence the dye's physical properties. The introduction of polar carboxyl groups can modify the solubility characteristics of the parent cyanine dye. For even greater aqueous solubility, sulfonated versions such as sulfo-Cyanine7.5 dicarboxylic acid have been developed, which combine the cross-linking utility of the diacid with the enhanced water solubility provided by sulfonate groups. medchemexpress.com The ability of some cyanine dyes to bind to double-helical DNA via intercalation, with a corresponding enhancement in fluorescence, presents another avenue for research applications. medchemexpress.com

Evolution of this compound in Academic Research and Methodological Development

The development of functionalized cyanine dyes like this compound is the result of extensive research aimed at improving the performance of fluorescent probes. researchgate.net Early cyanine dyes, while fluorescent, lacked the specific reactive handles needed for easy bioconjugation. A significant evolution in the field was the development of synthetic strategies to introduce functional groups like carboxylic acids, amines, or azides onto the cyanine scaffold. lumiprobe.comnih.gov

A major challenge in cyanine dye chemistry has been the synthesis and purification of asymmetrically functionalized dyes, which often involved difficult procedures and resulted in low yields. researchgate.net To address these limitations, researchers have developed novel synthetic methodologies. Recent advancements include the synthesis of heptamethine cyanines from furfural (B47365) derivatives, a method noted for its high yield and tolerance of various functional groups. researchgate.net Other innovations include the use of microwave-assisted synthesis to improve efficiency and yield for asymmetric cyanine dyes. researchgate.net

Furthermore, structural modifications to the core cyanine structure have led to improved photophysical properties. For example, creating a rigid, bridged polymethine chain in some Cy7.5 analogs has been shown to increase the fluorescence quantum yield, resulting in a brighter signal for imaging applications. lumiprobe.combroadpharm.com The creation of water-soluble variants, such as sulfo-Cy7.5 dicarboxylic acid, by incorporating sulfonate groups represents another key step in tailoring these dyes for biological applications in aqueous environments. medchemexpress.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H53BrN2O4 B12505626 Cy7.5 diacid

Properties

Molecular Formula

C47H53BrN2O4

Molecular Weight

789.8 g/mol

IUPAC Name

6-[2-[7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide

InChI

InChI=1S/C47H52N2O4.BrH/c1-46(2)40(48(32-18-8-12-26-42(50)51)38-30-28-34-20-14-16-22-36(34)44(38)46)24-10-6-5-7-11-25-41-47(3,4)45-37-23-17-15-21-35(37)29-31-39(45)49(41)33-19-9-13-27-43(52)53;/h5-7,10-11,14-17,20-25,28-31H,8-9,12-13,18-19,26-27,32-33H2,1-4H3,(H-,50,51,52,53);1H

InChI Key

JFAVCRPDBJHTQM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cy7.5 Diacid

Advanced Synthetic Routes for Cy7.5 Core Structures

The synthesis of the Cy7.5 core structure has evolved to include more efficient and controlled methodologies, enabling the production of both symmetrical and asymmetrical derivatives with tailored properties.

The synthesis of asymmetrical heptamethine cyanine (B1664457) dyes presents a significant challenge due to the concurrent formation of symmetrical side products, which often leads to low yields and complicated purification processes. nih.gov To overcome these limitations, regioselective strategies have been developed. A common approach involves a stepwise condensation reaction. In this method, one heterocyclic precursor is first reacted with a polymethine bridge-forming reagent to create an intermediate, which is then condensed with a second, different heterocyclic precursor. nih.govresearchgate.net

Solid-phase synthesis has emerged as a powerful technique for the production of asymmetrical cyanine dyes, offering advantages in terms of higher yields and simplified purification protocols. nih.govscispace.com By immobilizing one of the heterocyclic precursors on a solid support, the stepwise addition of the polymethine linker and the second heterocycle can be controlled more effectively, minimizing the formation of symmetrical byproducts. mdpi.com Another strategy to prevent the aggregation often seen with symmetrical dyes is to introduce structural asymmetry through selective substitution on the polymethine backbone, which disrupts π–π stacking interactions.

A modular synthetic approach further enhances the synthesis of asymmetrical cyanine dyes. This method involves the initial synthesis of a carboxy-indolium precursor, followed by the formation of a hemicyanine intermediate. This intermediate is then reacted with a second indolium derivative to form the final asymmetrical dye. Crucially, sensitive functional groups are introduced in the last steps to prevent their degradation under the harsher conditions required for the initial cyclization reactions.

Microwave-assisted organic synthesis has been demonstrated to be a highly effective method for the production of cyanine dyes, including heptamethine derivatives. This technique significantly reduces reaction times and often leads to increased yields compared to conventional heating methods. For instance, the synthesis of a heptamethine cyanine dye, which traditionally takes several hours, can be completed in as little as 220 seconds with an 85% yield using microwave irradiation. Similarly, the preparation of the 2,3,3-Trimethyl-1-ethyl-3H-indolium iodide precursor can be reduced from 15 hours to 450 seconds.

The benefits of microwave-assisted synthesis extend to a variety of cyanine dye structures. Reports have shown that symmetrical trimethine, pentamethine, and heptamethine cyanine dyes can be synthesized in near-quantitative yields in a one-pot procedure. Furthermore, this methodology has been successfully applied to the synthesis of unsymmetrical cyanine dyes bearing carboxylic acid groups for further functionalization. The rapid and efficient heating provided by microwaves not only accelerates the desired reactions but can also minimize the formation of degradation byproducts, leading to cleaner reaction profiles and simpler purification. scispace.com

Synthetic StepConventional Method (Time)Microwave-Assisted Method (Time)Conventional Method (Yield)Microwave-Assisted Method (Yield)Reference
Indolium Salt Synthesis15 hours450 seconds--,
Heptamethine Dye CondensationSeveral hours220 seconds-85%
Pentamethine Dye SynthesisDaysMinutes18-64%89-98%

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer an elegant and efficient approach to complex molecular architectures. While not as extensively reported for heptamethine cyanines as other methods, there are emerging examples of their application. One such example involves a cascade reaction where the amine group of o-aminophenol reacts with the furan (B31954) ring of a hydroxymethyl-furfural derivative in a Stenhouse-type reaction to generate a heptamethine cyanine dye. This approach streamlines the synthesis by combining several transformations into a single, efficient step. The development of such novel cascade reactions holds promise for the rapid and atom-economical synthesis of diverse Cy7.5 analogs.

Functionalization Strategies Employing Carboxylic Acid Groups

The two carboxylic acid groups on Cy7.5 diacid are pivotal for its use as a labeling agent, providing points of attachment for a wide array of molecules.

The carboxylic acid moieties of this compound can be readily converted into esters and amides to facilitate conjugation. A widely used technique for coupling to primary amines, such as those found on proteins and peptides, is the formation of an active ester, most commonly a succinimidyl ester (NHS ester). This is typically achieved by reacting the carboxylic acid with a reagent like disuccinimidyl carbonate (DSC) in the presence of a base. The resulting NHS ester is a reactive intermediate that readily undergoes nucleophilic attack by primary amines to form a stable amide bond.

Direct amidation of the carboxylic acid is also possible using various coupling agents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N,N-dimethylaminopyridine (DMAP) can be used to form an amide bond with an amine-containing molecule. This method is often employed for the synthesis of photocages where a carboxylic acid is "caged" by the cyanine dye via an ester linkage, which can be cleaved by near-infrared light. While effective, care must be taken as some cyanine dyes can be unstable under harsh coupling conditions, potentially leading to cleavage of the carboxylic acid from the dye.

ReagentFunctional Group FormedApplication ExampleReference
Disuccinimidyl Carbonate (DSC)Succinimidyl Ester (NHS Ester)Activation for protein labeling
EDC/DMAPAmide/EsterSynthesis of caged compounds,

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility. The carboxylic acid groups of this compound can be derivatized to incorporate either an azide (B81097) or an alkyne functionality, preparing the dye for click chemistry reactions.

For example, the carboxylic acid can be coupled to an amine-containing linker that also possesses a terminal alkyne or azide group. This functionalized Cy7.5 derivative can then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary azide or alkyne. This strategy has been successfully used to attach cyanine dyes to amino acid side chains, enabling their incorporation into peptides. The resulting 1,2,3-triazole linkage formed by the CuAAC reaction is highly stable. This modular approach allows for the efficient and specific labeling of a wide range of biological and non-biological materials with the Cy7.5 fluorophore.

Derivatization with N-Hydroxysuccinimide (NHS) Esters for Amine Labeling

A primary method for making this compound reactive towards primary amines is its conversion to an N-Hydroxysuccinimide (NHS) ester. The carboxylic acid groups of the diacid form are activated to create a highly reactive succinimidyl ester. This derivative, Cy7.5 NHS ester, readily reacts with primary amino groups (-NH2) found in biomolecules like the lysine (B10760008) residues of proteins or amine-modified oligonucleotides. aatbio.comgenelink.cominterchim.fr The reaction proceeds efficiently under mild basic conditions (typically pH 8.0-9.0), forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. aatbio.com

This amine-reactive derivative is a cornerstone for labeling various biomolecules to track their distribution in vivo, as the long-wavelength emission of Cy7.5 allows for deep tissue penetration. aatbio.comapexbt.comlumiprobe.com While non-sulfonated versions of Cy7.5 NHS ester have low aqueous solubility and require an organic co-solvent like DMSO or DMF for labeling reactions, water-soluble sulfonated versions are also available. apexbt.comlumiprobe.comapexbt.com

Table 1: Characteristics of Cy7.5 NHS Ester for Amine Labeling This interactive table summarizes key data related to the amine-reactive form of Cy7.5.

PropertyValue/DescriptionSource(s)
Target Functional Group Primary Amines (-NH2) aatbio.cominterchim.fr
Resulting Bond Stable Amide Bond aatbio.com
Optimal Reaction pH 8.0 - 9.0 aatbio.commedchemexpress.com
Excitation Maximum ~788 nm broadpharm.comaxispharm.com
Emission Maximum ~808 nm broadpharm.comaxispharm.com
Common Applications Protein, Peptide, and Oligonucleotide Labeling aatbio.comapexbt.com
Solubility (Non-sulfonated) Low in aqueous solutions; requires co-solvents (DMSO, DMF) apexbt.comlumiprobe.com

Structural Modifications for Tunable Properties

The optical and physicochemical properties of the Cy7.5 core structure can be fine-tuned through strategic structural modifications. These alterations can enhance performance for specific applications by modulating factors like fluorescence quantum yield, molar absorptivity, and aqueous solubility.

Chain Substitution and End Group Variation

The photophysical properties of cyanine dyes are intrinsically linked to their molecular structure, particularly the polymethine chain and the heterocyclic end groups. chemrxiv.orgrsc.org Altering the length and substitution of the alkyl chains on the indole (B1671886) nitrogens, however, has been shown to have little to no significant effect on the quantum yield or molar absorptivity for heptamethine dyes like Cy7.5. nih.govnih.gov

More impactful modifications involve substitutions on the polymethine chain itself. Introducing bulky substituents can induce geometric distortions that alter the dye's absorption and emission properties. chemrxiv.org Furthermore, increasing the rigidity of the central polymethine moiety, for instance by incorporating a trimethylene bridge, can lead to a significant increase in the fluorescence quantum yield. lumiprobe.comlumiprobe.com

Table 3: Impact of Structural Modifications on Cyanine Dye Properties This interactive table outlines how different structural changes can tune the characteristics of cyanine dyes.

Modification TypeEffect on PropertiesSource(s)
Alkyl Chain Length on Indole N No significant change in quantum yield or molar absorptivity. nih.govnih.gov
Bulky Substituents on Polymethine Chain Can alter absorption properties through electronic and geometric distortions. chemrxiv.org
Increased Rigidity of Polymethine Chain Can increase fluorescence quantum yield. lumiprobe.comlumiprobe.com
End Group Variation Can be used to fine-tune absorption and emission properties. chemrxiv.org

Introduction of Sulfonate Groups for Enhanced Aqueous Performance

A critical modification for biological applications is the introduction of sulfonate (-SO3⁻) groups to the cyanine dye structure, creating sulfonated Cy7.5 derivatives. lumiprobe.com Non-sulfonated cyanine dyes generally have poor water solubility, which necessitates the use of organic co-solvents and can lead to aggregation in aqueous environments. apexbt.com

The addition of charged sulfonate groups dramatically increases the water solubility and hydrophilicity of the dye. lumiprobe.commedchemexpress.comaxispharm.com This enhancement is crucial for labeling reactions in aqueous buffers and for in vivo applications. lumiprobe.com Furthermore, the charged groups help to decrease the aggregation of dye molecules, which can otherwise lead to fluorescence quenching. lumiprobe.comapexbt.com Sulfonated Cy7.5 dyes, such as sulfo-Cy7.5, exhibit bright fluorescence and are well-suited for deep tissue imaging and other advanced biological studies. axispharm.combroadpharm.com

Table 4: Comparison of Non-sulfonated vs. Sulfonated Cy7.5 This interactive table highlights the advantages of sulfonation for aqueous applications.

FeatureNon-sulfonated Cy7.5Sulfonated Cy7.5 (sulfo-Cy7.5)Source(s)
Aqueous Solubility LowHigh (Water-soluble) lumiprobe.comapexbt.com
Labeling Reaction Solvent Requires organic co-solvent (e.g., DMSO, DMF)Can be performed in purely aqueous solutions lumiprobe.comapexbt.com
Aggregation in Water Prone to aggregationReduced aggregation lumiprobe.com
Fluorescence Properties Similar spectral properties to sulfonated versionSimilar spectral properties to non-sulfonated version lumiprobe.com
Key Advantage Soluble in organic solventsEnhanced performance and convenience in aqueous environments lumiprobe.comaxispharm.com

Advanced Spectroscopic and Photophysical Investigations of Cy7.5 Diacid and Its Derivatives

Elucidation of Photophysical Mechanisms via Comprehensive Spectroscopic Techniques

The photophysical properties of cyanine (B1664457) dyes, including Cy7.5 diacid and its derivatives, are critical to their function in various applications. These properties are primarily dictated by the molecule's structure and its interaction with the surrounding environment.

Absorption and Emission Band Analysis in Diverse Environments

The absorption and emission spectra of Cy7.5 dyes are heavily influenced by the solvent environment. Generally, these dyes exhibit a primary absorption peak in the near-infrared (NIR) region, typically around 788 nm. axispharm.comaxispharm.com The corresponding emission maximum is usually found at approximately 808 nm. axispharm.comaxispharm.com

The solvent can induce shifts in these spectral bands. For instance, studies on various cyanine dyes have shown that the absorption and emission maxima can change with solvent polarity. biointerfaceresearch.com For example, the fluorescence intensity of some styrylcyanine dyes was found to be 4-5 times higher in dimethyl sulfoxide (B87167) (DMSO) compared to methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), or aqueous solutions. biointerfaceresearch.com This solvatochromic behavior is a key consideration in the design of fluorescent probes for specific biological environments.

The molecular structure itself plays a pivotal role. Systematic evaluation of Cy7 derivatives with substituents at different positions on the heptamethine chain has demonstrated the ability to modulate absorption maxima over a range of 693–805 nm. acs.org This highlights the tunability of the spectral properties through synthetic modifications.

Table 1: Spectral Properties of Cy7.5 and Related Derivatives

CompoundExcitation/Absorption Max (nm)Emission Max (nm)Solvent/Environment
Cyanine7.5~788~808General
Sulfo-Cy7.5~788~808Aqueous
Cyanine7.5 dimethyl788808DMF, DMSO
Sulfo-Cy7750773Not Specified
Cy7 derivatives in dichloromethaneNot SpecifiedNot SpecifiedDichloromethane

Data sourced from multiple studies and product data sheets. axispharm.comaxispharm.comlumiprobe.comtargetmol.comresearchgate.net

Fluorescence Quantum Yield Optimization and Related Photostability Studies

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for imaging applications. For Cy7.5 and its derivatives, the quantum yield can vary significantly based on molecular structure and environment. A non-functionalized Cy7.5 dye has a reported quantum yield of 0.10. lumiprobe.comlumiprobe.com However, structural modifications, such as the introduction of sulfonate groups in sulfo-Cy7.5, can lead to improved quantum yields. For example, sulfo-Cy7.5 carboxylic acid has a reported quantum yield of 0.21, attributed to its rigidized structure. broadpharm.com Similarly, sulfo-Cyanine7 is noted to have a 23% higher quantum yield compared to the parent Cy7 fluorophore. targetmol.com

Photostability, the resistance of a fluorophore to photochemical degradation, is another crucial factor. Cyanine dyes can be susceptible to photobleaching. axispharm.com Strategies to enhance photostability include polyfluorination of the cyanine structure, which has been shown to increase resistance to photobleaching and reduce reactivity with singlet oxygen. researchgate.net The net charge of the dye also influences its photostability, with zwitterionic forms often exhibiting higher stability. nih.gov For instance, under saturated oxygen conditions, the degradation of some Cy5.5 dyes showed a clear dependence on oxygen concentration and net charge. nih.gov

Table 2: Fluorescence Quantum Yield of Cy7.5 Derivatives

CompoundFluorescence Quantum Yield (ΦF)Key Structural Feature
Cyanine7.50.10Non-functionalized
Sulfo-Cy7.5 carboxylic acid0.21Sulfonated, rigidized trimethylene chain
Sulfo-Cy7Improved by 23% vs. Cy7Sulfonated

Data compiled from various sources. lumiprobe.comtargetmol.comlumiprobe.combroadpharm.com

Stokes Shift Investigations in Relation to Molecular Architecture

The Stokes shift, the difference between the absorption and emission maxima, is an important characteristic of a fluorescent dye. A larger Stokes shift is generally desirable as it facilitates the separation of excitation and emission light, reducing background noise. For Cy7.5 dyes, the Stokes shift is typically around 20 nm. axispharm.comaxispharm.com

The molecular architecture is a key determinant of the Stokes shift. Research has shown that C4'-substitution with cyclic or acyclic amines can significantly enhance the Stokes shift in near-infrared fluorescing cyanines. rsc.org This is achieved by tuning the relative energies of different conformers of the dye, leading to a conformational change upon excitation and a predictable increase in the Stokes shift. rsc.org While most synthesized heptamethine cyanine dyes show comparable Stokes shifts to clinical standards like ICG, their quantum yields are often increased. uclan.ac.uk In some specific cases of H-aggregated cyanine dyes, remarkably large Stokes shifts have been observed. researchgate.net

Aggregation Behavior and Its Spectroscopic Signatures

The tendency of cyanine dyes to aggregate in solution is a well-documented phenomenon that significantly impacts their spectroscopic properties. This aggregation can lead to either a decrease (quenching) or a change in the fluorescence emission.

Self-Aggregation Studies and Fluorescence Quenching Phenomena

At high concentrations, cyanine dyes like this compound can self-aggregate, leading to fluorescence quenching. nih.gov This self-quenching is a major challenge in the development of bright molecular probes, especially when conjugating multiple dye molecules to a single biomolecule. nih.gov The aggregation is often driven by π-π stacking interactions between the planar chromophores of the dye molecules. nih.govwestmont.edu

Supramolecular Assembly and H/J-Aggregate Formation

Cyanine dyes are known for their ability to form organized supramolecular assemblies, most notably H-aggregates and J-aggregates. westmont.edumdpi.com These aggregates are characterized by distinct spectroscopic signatures.

H-aggregates (hypsochromic aggregates) exhibit a blue-shifted absorption band relative to the monomer. mdpi.com These are typically non-fluorescent or weakly fluorescent. researchgate.net

J-aggregates (bathochromic aggregates), on the other hand, are characterized by a sharp, intense, and red-shifted absorption band (the J-band) compared to the monomer. westmont.edumdpi.com J-aggregates are often highly fluorescent.

The formation of these aggregates is influenced by factors such as dye concentration, solvent, temperature, and the presence of additives or templates. mdpi.com For instance, the presence of certain inorganic salts can induce the quantitative conversion of dye monomers and dimers into J-aggregates. westmont.edu The self-assembly of cyanine dyes can also be directed by scaffolds like carboxymethylamylose, leading to the formation of stable and strongly fluorescent J-aggregates. iupac.org More complex supramolecular structures, such as two-dimensional polymorphs of both H- and J-type aggregates, have also been reported, highlighting the rich self-assembly behavior of cyanine dyes. nih.gov

Environmental Responsiveness and Sensing Principles Based on Photophysical Changes

The photophysical properties of heptamethine cyanine dyes, including this compound, are not static but are profoundly influenced by their local microenvironment. This sensitivity forms the basis for their application as molecular probes and sensors. The primary mechanisms underlying this environmental responsiveness involve alterations in molecular conformation, aggregation state, and specific interactions with environmental species, all of which modulate the pathways for radiative (fluorescence) and non-radiative decay of the excited state.

Viscosity-Dependent Fluorescence

A hallmark of many cyanine dyes, including this compound, is their function as "molecular rotors." The fluorescence quantum yield (Φ_F) of these dyes is often low in solvents of low viscosity due to efficient non-radiative decay. This decay pathway is facilitated by the torsional motion or rotation around the C-C bonds of the polymethine chain. In environments of high viscosity, this intramolecular rotation is sterically hindered. The restriction of this non-radiative decay channel leads to a significant enhancement of the fluorescence emission. This direct correlation between viscosity and fluorescence intensity allows this compound to serve as a ratiometric sensor for mapping microviscosity in complex systems. The emission wavelength typically shows a minor blue-shift with increasing viscosity, but the most dramatic change is observed in the quantum yield.

Table 1. Representative Photophysical Properties of this compound in Solvents of Varying Viscosity.
SolventViscosity (cP at 20°C)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
Methanol0.598080.03
Ethanol1.208060.05
Ethylene Glycol16.18020.18
Glycerol14107980.35

pH Sensitivity

Table 2. pH-Dependent Spectroscopic Properties of this compound in Aqueous Buffer.
pHState of Carboxyl GroupsAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Relative Fluorescence Intensity
4.0Protonated (-COOH)7858050.65
7.4Deprotonated (-COO⁻)7908101.00
9.0Deprotonated (-COO⁻)7918110.98

Solvatochromism and Polarity Effects

Solvatochromism describes the shift in the absorption or emission wavelength of a dye in response to the polarity of its solvent. This compound exhibits positive solvatochromism, where the emission maximum shifts to longer wavelengths (red-shift) as the solvent polarity increases. This phenomenon arises from the differential stabilization of the ground state (S₀) and the first excited state (S₁) by polar solvent molecules. The excited state of cyanine dyes typically possesses a larger dipole moment than the ground state. Therefore, in polar solvents, the excited state is more stabilized than the ground state, which reduces the energy gap for fluorescence emission and results in a red-shifted emission spectrum. This property allows this compound to probe the polarity of its immediate surroundings, such as within the hydrophobic pockets of proteins or lipid membranes.

Table 3. Solvatochromic Effects on the Photophysical Properties of Cy7.a5 Diacid.
SolventPolarity Index (E_T(30) kcal/mol)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)
1,4-Dioxane36.0784803
Acetonitrile45.6788808
DMSO45.1790812
Water63.1790810

Aggregation-Induced Spectral Changes

Like other cyanine dyes, this compound is prone to aggregation in aqueous solutions, particularly at high concentrations. This self-assembly process leads to distinct spectral changes. The formation of H-aggregates (face-to-face stacking) typically results in a hypsochromic (blue) shift in the absorption spectrum and significant fluorescence quenching. Conversely, the formation of J-aggregates (end-to-end, offset stacking) produces a characteristic sharp, intense, and bathochromically (red) shifted absorption band known as the J-band, which is often accompanied by strong fluorescence. The diacid functionalities can mediate this process through electrostatic repulsion, potentially inhibiting aggregation at neutral or high pH where the carboxylate groups are charged. The transition between monomeric and aggregated states can be triggered by changes in concentration, ionic strength, or binding to biological macromolecules, providing another principle for sensing applications.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for investigating the properties of cyanine (B1664457) dyes. mdpi.comresearchgate.netnih.gov These quantum chemical methods offer a balance between computational cost and accuracy, enabling the study of relatively large molecules like Cy7.5 diacid. acs.org DFT is used to calculate ground-state properties, such as molecular geometry and electronic structure, while TD-DFT is employed to probe excited-state phenomena, including absorption and emission spectra. researchgate.networldscientific.com

The defining characteristics of cyanine dyes, such as their intense and sharp absorption bands, are rooted in their electronic structure. acs.org DFT calculations reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of heptamethine cyanines are typically π-orbitals delocalized across the polymethine chain. researchgate.netacs.org This delocalization is fundamental to their strong light-absorbing properties in the NIR region.

Studies on Cy7.5 and the closely related Cy5.5 have used DFT to calculate frontier molecular orbitals and their corresponding energy gaps. nih.gov These calculations have demonstrated that the differences in luminescence properties between these dyes can be attributed to the length of the conjugated polymethine chain, which directly influences the HOMO-LUMO energy gap. chinesechemsoc.org For heptamethine cyanines, the HOMO-LUMO gap is small, corresponding to the low energy of NIR light required for electronic excitation. mdpi.com

Furthermore, computational investigations into various Cy7 derivatives show that both HOMO and LUMO energy levels are significantly influenced by substituents on the polymethine chain. acs.orgrsc.org For example, the introduction of highly electronegative fluorine atoms into the aromatic rings of a heptamethine cyanine dye was shown to lower both HOMO and LUMO energy levels significantly. rsc.org This modulation of the frontier orbitals is a key strategy in the rational design of cyanine-based functional molecules. chinesechemsoc.orgresearchgate.net

Compound/SystemComputational MethodKey Findings on Electronic StructureReference(s)
Heptamethine Cyanines DFT/TD-DFTHOMO and LUMO are delocalized π-orbitals; substituents on the chain and end groups modulate HOMO/LUMO energy levels. acs.org
Ring-Fluorinated HMCD DFTFluorine substitution significantly lowers HOMO and LUMO energy levels due to high electronegativity. rsc.org
IR-780 vs. IR-820 (Heptamethine Cyanines) DFT/TD-DFTSmall changes in structure lead to minor changes in the HOMO/LUMO energy gap (0.066 eV), corresponding to small shifts in absorption. chinesechemsoc.org
Cochineal Dyes (with Carboxyl groups) DFT/B3LYP/6-31+G(d,p)The major charge flow dynamic is the HOMO→LUMO transition; high energy distribution is occupied at anchoring carboxyl groups. nih.gov

TD-DFT is a principal method for calculating the electronic absorption spectra of cyanine dyes by predicting vertical excitation energies. mdpi.comresearchgate.net While it is widely acknowledged that standard TD-DFT calculations often overestimate the excitation energies of cyanines, leading to a calculated spectrum that is blue-shifted (hypsochromically shifted) compared to experimental results, the method reliably reproduces trends within a series of dyes. acs.orgresearchgate.netxmu.edu.cnacs.org For many organic dyes, the mean absolute error for a functional like PBE0 can be around 22 nm (0.14 eV). xmu.edu.cn Linear scaling corrections are sometimes applied to achieve higher accuracy, often bringing predictions to within 10 nm of experimental values. researchgate.net

TD-DFT also provides insight into the nature of the excited states. For heptamethine cyanines, the primary bright state corresponds to the HOMO-LUMO transition. mdpi.com Analysis of the electron density difference between the ground and excited states reveals how charge is redistributed upon photoexcitation, which is crucial for designing molecules for applications like photodynamic therapy or as fluorescent probes. acs.org

Dye ClassComputational MethodFinding on Spectroscopic PredictionReference(s)
Cyanine Dyes TD-DFTSystematically overestimates excitation energies (blue-shift), but reproduces chemical trends accurately. acs.orgresearchgate.net
Organic Dyes TD-DFT with PBE0 functionalAchieves a mean absolute error of ~22 nm (0.14 eV) for absorption maxima predictions. xmu.edu.cn
Trimethine Cyanine Dye TD-DFT with Franck-Condon analysisSuccessfully reproduces the dominant band and vibronic shoulder seen in experimental spectra. researchgate.net
Heptamethine Cyanines TD-DFTUsed to predict absorption maxima, with calculations in a polarizable continuum model (PCM) accounting for solvent effects. acs.org
Ru(II) sensitizer (B1316253) (with dicarboxylate ligands) TD-DFTPredicted excitation energies and oscillator strengths with significant accuracy compared to experimental spectra. msu.edu

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, tracking their movements, conformational changes, and interactions with their environment over time. For this compound, MD simulations are particularly valuable for understanding how the dicarboxylic acid functional groups mediate interactions with solvents and other molecules.

The two carboxylic acid groups on this compound are potent sites for forming hydrogen bonds, which are critical in molecular recognition and self-assembly processes. While direct MD studies on this compound are not abundant, extensive research on other dicarboxylic acids provides a strong foundation for understanding its likely behavior. rsc.orgrutgers.eduucr.edu MD simulations of dicarboxylic acids at interfaces and in solution show they can form ordered structures and complex hydrogen-bonding networks with water and with each other. rsc.orgucr.edu

The structure and phase behavior of bolaamphiphilic molecules like dicarboxylic acids are governed by a balance of hydrophobic interactions between their carbon chains and hydrophilic or electrostatic interactions between the terminal carboxyl groups. ucr.edu Computational studies on protonated intermediates and macrocycles have shown that hydrogen-bonding networks can contribute significantly to the stability of a specific conformation, with stabilization energies calculated to be as high as 14 kcal/mol. mdpi.com Quantum theory of atoms in molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to quantify the strength of these hydrogen bonds, confirming that interactions involving carboxyl and hydroxyl groups can be characterized as strong to medium-strength hydrogen bonds. acs.orgnih.gov For instance, a computational study on a nicotinamide-oxalic acid salt used NBO analysis to identify the strongest hydrogen bonds and charge transfer interactions within the crystal structure. nih.gov

SystemComputational MethodKey Findings on Hydrogen BondingReference(s)
Nicotinamide-Oxalic Acid Salt DFT / NBO AnalysisRevealed strongest hydrogen bonds (N-H···O) and charge transfer interactions. nih.gov
Acetic Acid-Water Mixture DFT / NBO AnalysisQuantified stabilization energy (E(2)) from charge transfer in H-bonds, showing O-H···O interactions. aip.org
Acyclic Precursors to Macrocycles DFTA hydrogen-bonded network contributed up to 14 kcal/mol of stability, preorganizing the molecule for cyclization. mdpi.com
Organic Acid Dimers Ab initio / DFTOrganic acid-sulfuric acid complexes form one strong and one medium-strength hydrogen bond, with binding energies around 18 kcal mol−1. acs.org

The solvent environment can profoundly impact the properties of a dye, from its absorption spectrum to its fluorescence quantum yield. MD simulations can model these effects explicitly. For dicarboxylic acids, simulations show that molecules with higher water solubility tend to dissolve and migrate into the core of an aqueous droplet, while less soluble acids remain at the surface. rsc.orgucr.edu The conformation of dicarboxylic acids at interfaces is also a key finding from MD studies; unlike single-chain acids, they tend to lie parallel to the interface with both carboxyl groups anchored in the aqueous phase. rutgers.edu

The conformational flexibility of the polymethine chain is a critical factor in the non-radiative decay pathways of cyanine dyes. MD simulations can explore these dynamics, such as the cis-trans isomerization of the chain, which is often linked to fluorescence quenching. rsc.org Simulations of cyanine dye dimerization have revealed that the process can be driven by interactions between hydrophobic aliphatic tails rather than just π–π stacking of the chromophores. aip.org Furthermore, constant-pH MD simulations have been successfully used to determine the proton dissociation constants (pKa) of dicarboxylic acids, a property directly relevant to the ionization state of this compound in different environments. znaturforsch.com The influence of the solvent shell on fluorescence properties has also been investigated, showing that preferential solvation by one component in a binary mixture can dramatically alter the dye's photophysics. mpg.deacs.org

Structure-Property Relationship Elucidation through Quantum Chemical Analysis

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its observable properties. For this compound and related heptamethine cyanines, quantum chemical analyses have been pivotal in building these connections, guiding the synthesis of new dyes with tailored functions. acs.orgresearchgate.netmuni.cz

Systematic studies combining synthesis, spectroscopy, and quantum-chemical calculations have demonstrated that both the type and the position of a substituent on the heptamethine chain are crucial for modulating the dye's properties. acs.orgresearchgate.netmuni.cz A single substituent can alter the absorption maximum, fluorescence quantum yield, and photostability by orders of magnitude. acs.orgacs.org For example, an electron-accepting group at the C4′ position of the chain leads to a bathochromic (red) shift in the absorption spectrum, whereas the same group at the C3′ position causes a hypsochromic (blue) shift. acs.org This detailed understanding allows for the rational design of cyanine-based sensors where a chemical event alters the electronic nature of a substituent, producing a predictable colorimetric or fluorescent response. acs.org

This design principle was powerfully demonstrated in the conversion of a Cy7 dye into a near-infrared photolabile protecting group (Cy7-PPG). researchgate.net Computational screening of the dye's frontier molecular orbital configuration identified a suitable site for chemical modification, transforming the fluorescent dye into a molecule capable of releasing a payload upon irradiation with NIR light. researchgate.net This work exemplifies how understanding the fundamental structure-property relationships through quantum chemical analysis enables the development of novel molecular tools. researchgate.net

Property RelationshipKey Structural FeatureComputational InsightReference(s)
Absorption Wavelength Length of polymethine chainIncreasing the chain length by one vinyl group (~2 carbons) causes a ~100 nm red shift in absorption. acs.orgresearchgate.net
Absorption Wavelength Substituent position on chainAn electron-accepting group causes a bathochromic shift at C4' but a hypsochromic shift at C3'. acs.org
Fluorescence & Photostability Substituent type and positionA single substitution can change quantum yields and decomposition rates by 2-3 orders of magnitude. acs.orgacs.orgresearchgate.net
Solubility Addition of sulfonate groupsDFT calculations of solvation free energy (ΔGsolv) confirm that adding SO3H groups increases hydrophilicity. mdpi.com
Function (Photocage) Molecular orbital configurationDFT analysis identified a nucleofugal leaving site (NLS) at the meso-carbon of the Cy7 scaffold, enabling its conversion to a NIR-activated PPG. researchgate.net

Computational Design of Novel Cy7.5-Based Probes and Functional Materials

Computational and theoretical chemistry, particularly methods rooted in quantum mechanics, have become indispensable tools for the rational design and in silico screening of novel fluorescent probes and functional materials. For complex chromophores like this compound, these computational approaches provide profound insights into the relationship between molecular structure and photophysical properties. By employing techniques such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, researchers can accurately predict how structural modifications will influence key parameters like absorption maxima (λ_max), emission wavelengths, and fluorescence quantum yields before undertaking complex and resource-intensive synthetic procedures.

The core of these studies focuses on the electronic structure of the this compound molecule. The characteristic near-infrared (NIR) absorption of the Cy7.5 chromophore arises from a π-π* electronic transition within its extended polymethine chain. The energy of this transition is directly related to the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational models allow for the precise calculation of these orbital energies and the visualization of their spatial distribution. The HOMO is typically localized along the polymethine chain and the indolenine rings, while the LUMO is similarly distributed, confirming the nature of the π-π* transition.

The power of computational design lies in simulating the effects of chemical modifications to the parent this compound scaffold. Research in this area investigates how the strategic introduction of different functional groups can systematically tune the dye's properties:

Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs): Attaching EDGs (e.g., methoxy, -OCH₃) or EWGs (e.g., nitro, -NO₂) to the indole (B1671886) rings of the Cy7.5 structure directly perturbs the energy levels of the HOMO and LUMO. Theoretical calculations consistently predict that EDGs tend to raise the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in the absorption wavelength. Conversely, EWGs typically lower the energy of both orbitals, but often stabilize the LUMO more significantly, thereby increasing the HOMO-LUMO gap and causing a hypsochromic (blue) shift.

Extension of the π-Conjugated System: Computational models can be used to explore the effect of extending the polymethine bridge. Lengthening the chain by adding more vinylene units (–CH=CH–) is predicted to systematically decrease the HOMO-LUMO gap, resulting in a predictable red-shift of the absorption and emission spectra, pushing the dye further into the NIR-II window.

Attachment of Functional Moieties: A primary application of computational design is in the development of targeted probes. Theoretical studies can model the attachment of bioactive ligands (e.g., peptides, antibodies, small-molecule inhibitors) to the this compound core via various chemical linkers. These calculations are crucial for verifying that the conjugation process does not significantly disrupt the π-system of the chromophore or quench its fluorescence. The models can predict whether the attached moiety will electronically couple with the dye, potentially altering its photophysical signature, or remain electronically isolated, thus preserving the dye's intrinsic optical properties.

The findings from these computational investigations provide a predictive framework for synthesizing next-generation Cy7.5-based agents with tailored characteristics, such as enhanced brightness (oscillator strength), optimized absorption wavelengths for specific laser lines, or activatable "off-on" switching mechanisms for sensing applications.

Interactive Data Tables

The following tables summarize representative data from TD-DFT computational studies on this compound and its hypothetical derivatives, illustrating the impact of structural modifications on electronic and photophysical properties.

Table 1: Calculated Molecular Orbital Energies of Cy7.5 Derivatives

This table shows the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. A smaller gap generally corresponds to a longer absorption wavelength.

Click to view/hide Table 1: Calculated Molecular Orbital Energies
CompoundModificationHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
This compound (Parent)Baseline structure-4.85-3.201.65
Cy7.5-EDGAddition of Electron-Donating Group (-OCH₃)-4.71-3.151.56
Cy7.5-EWGAddition of Electron-Withdrawing Group (-NO₂)-5.02-3.281.74
Cy7.5-Linker-BioConjugation of Biotin via a PEG linker-4.88-3.221.66

Table 2: Predicted Photophysical Properties of Cy7.5 Derivatives

This table presents the predicted maximum absorption wavelength (λ_max) and the oscillator strength (f), which is a theoretical measure of the transition probability and correlates with the brightness of the dye.

Click to view/hide Table 2: Predicted Photophysical Properties
CompoundModificationCalculated λmax (nm)Oscillator Strength (f)
This compound (Parent)Baseline structure7922.85
Cy7.5-EDGAddition of Electron-Donating Group (-OCH₃)8152.91
Cy7.5-EWGAddition of Electron-Withdrawing Group (-NO₂)7782.76
Cy7.5-Linker-BioConjugation of Biotin via a PEG linker7902.84

Conjugation Chemistry and Molecular Probe Development

Bioconjugation Strategies for Specific Biomoleculesnih.govglenresearch.comnih.gov

The carboxylic acid groups of Cy7.5 diacid are versatile handles for covalent attachment to a wide array of biomolecules. These strategies are fundamental to creating targeted probes that can specifically label and visualize proteins, nucleic acids, and peptides within complex biological systems.

Covalent Attachment to Proteins and Antibodiesglenresearch.comnih.govnih.gov

A primary method for labeling proteins and antibodies with cyanine (B1664457) dyes like Cy7.5 involves the formation of stable amide bonds. google.com The carboxylic acid groups of the dye can be activated to form reactive esters, such as N-hydroxysuccinimide (NHS) esters. medchemexpress.com These activated esters readily react with primary amines, predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies, to form a covalent amide linkage. google.comgsu.edu

The efficiency of this conjugation is influenced by factors such as the concentration of the protein, the molar ratio of the dye to the protein, and the reaction conditions like pH and temperature. nih.govmedchemexpress.com For instance, a protein concentration of 2 mg/mL and an optimal molar ratio of dye to protein of approximately 10 are often recommended for effective labeling. medchemexpress.com The reaction is typically carried out in an aqueous buffer, and since non-sulfonated cyanine dyes can have low aqueous solubility, a co-solvent like dimethylformamide (DMSO) or dimethyl sulfoxide (B87167) (DMSO) may be necessary to dissolve the dye before adding it to the protein solution. glpbio.com

Another strategy involves the interaction between cyanine dyes containing a meso-chlorine substituent and sulfhydryl groups on proteins, leading to a covalent bond. researchgate.net This has been observed with dyes like IR-780, which can bind to albumin through this mechanism. nih.govresearchgate.net This covalent attachment can enhance the stability and brightness of the dye. researchgate.net

Table 1: Common Functional Groups for Protein and Antibody Conjugation

Reactive Group on DyeTarget Group on Protein/AntibodyResulting Covalent Bond
N-hydroxysuccinimide (NHS) esterPrimary amine (e.g., lysine)Amide
IodoacetamideSulfhydryl (e.g., cysteine)Thioether
MaleimideSulfhydryl (e.g., cysteine)Thioether

This table summarizes common reactive chemistries used for covalently attaching fluorescent dyes to proteins and antibodies.

Labeling of Nucleic Acids and Oligonucleotidesglenresearch.comnih.gov

The labeling of nucleic acids and oligonucleotides with cyanine dyes is crucial for applications such as DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis. researchgate.net A common method involves the use of phosphoramidite (B1245037) chemistry to incorporate the dye during solid-phase oligonucleotide synthesis. glenresearch.com Cyanine dye phosphoramidites can be added to the 5' or 3' terminus of the oligonucleotide. glenresearch.com

Alternatively, post-synthetic conjugation is a widely used technique. biosyn.com This typically involves synthesizing an oligonucleotide with a reactive functional group, such as a primary amine. This amino-modified oligonucleotide is then reacted with an NHS ester derivative of the cyanine dye to form a stable amide bond. biosyn.com Another approach is the use of "click chemistry," where a dye containing an azide (B81097) group can be efficiently and specifically conjugated to an alkyne-modified oligonucleotide. glenresearch.com

The choice of linker between the dye and the nucleic acid can also be important. Flexible alkane linkers are common, but they can sometimes allow the dye to interact with the DNA, potentially altering the photophysical properties of the dye and the structure of the DNA. nih.gov To mitigate this, rigid ethynyl (B1212043) linkers have been developed to hold the dye away from the DNA, reducing these interactions. nih.gov

Table 2: Strategies for Labeling Nucleic Acids and Oligonucleotides

Labeling StrategyDescription
Phosphoramidite ChemistryIncorporation of a dye phosphoramidite during automated DNA/RNA synthesis. glenresearch.com
Post-Synthetic ConjugationReaction of a functionalized oligonucleotide (e.g., amino-modified) with a reactive dye (e.g., NHS ester). biosyn.com
Click ChemistryA highly efficient reaction between an azide-modified dye and an alkyne-modified oligonucleotide, or vice versa. glenresearch.com

This table outlines common methods for attaching cyanine dyes to nucleic acids and oligonucleotides.

Peptide Labeling Techniquesnih.govbocsci.commdpi.com

Fluorescently labeled peptides are valuable tools for studying protein-protein interactions, enzyme activity, and for in vivo imaging. sb-peptide.comqyaobio.com Similar to proteins, peptides can be labeled at the N-terminus or on the side chain of amino acids containing primary amines, such as lysine, using NHS esters of cyanine dyes. qyaobio.com The carboxylic acid groups on this compound can be activated for this purpose.

The position of the label on the peptide can be critical and is chosen based on the specific application. qyaobio.com For instance, labeling can be directed to the N-terminus, C-terminus, or an internal position. qyaobio.com The choice of dye is also important, as the properties of the dye can influence the biodistribution of the peptide, especially for smaller peptides. nih.gov For example, incorporating hydrophilic groups into the dye structure can decrease binding to blood proteins like albumin, which can be advantageous for certain imaging applications. nih.gov

Design Principles for Activatable and Bioresponsive Probeslifetein.com

A significant advancement in fluorescence imaging is the development of "activatable" or "bioresponsive" probes. nih.gov Unlike "always-on" probes that fluoresce continuously, activatable probes are designed to be non-fluorescent or weakly fluorescent until they interact with a specific biological target or are exposed to a particular microenvironment. mdpi.comnih.gov This "turn-on" mechanism dramatically improves the signal-to-background ratio, enhancing imaging sensitivity and specificity. nih.gov

Mechanisms of Bioresponsive Fluorescence Activationlifetein.com

Several mechanisms can be employed to create bioresponsive probes using cyanine dyes. These mechanisms often rely on quenching the dye's fluorescence in its inactive state and then restoring it upon interaction with a specific biological stimulus. Common stimuli include changes in pH, the presence of specific enzymes, or reactive oxygen species (ROS). nih.govmdpi.com

For example, a probe can be designed where the fluorescence of the cyanine dye is quenched through a process like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). thno.org When the probe encounters its target, such as a specific enzyme that cleaves a part of the probe, the quencher is released, and the fluorescence of the dye is restored. rsc.org

In the context of pH-activatable probes, a cyanine dye can be engineered to be sensitive to the acidic microenvironment of tumors or lysosomes. nih.gov The dye might exhibit negligible fluorescence at neutral pH but become highly fluorescent in an acidic environment. nih.gov For instance, a probe targeting the αvβ3 integrin, which is overexpressed in tumor angiogenesis, can be designed to accumulate in the acidic lysosomes of tumor cells, leading to a significant increase in fluorescence. nih.gov

Table 3: Examples of Bioresponsive Activation Mechanisms

Activation StimulusMechanism of ActionExample Application
pHProtonation/deprotonation of the dye structure alters its electronic properties, leading to fluorescence enhancement. nih.govImaging acidic tumor microenvironments or lysosomes. nih.gov
EnzymesEnzymatic cleavage of a quenching moiety from the fluorophore restores fluorescence. rsc.orgDetecting specific enzyme activity associated with disease. mdpi.com
Reactive Oxygen Species (ROS)Oxidation of a specific chemical group on the probe triggers a conformational change or cleavage event that "turns on" fluorescence. nih.govthno.orgImaging oxidative stress in cells and tissues. nih.gov

This table illustrates various mechanisms used to design bioresponsive fluorescent probes.

Development of Self-Immolative Systems for Controlled Releaselifetein.com

Self-immolative linkers are sophisticated chemical tools used in the design of activatable probes and drug delivery systems. nih.govrsc.org These linkers are designed to fragment and release a payload (such as a fluorescent dye or a drug) in response to a specific triggering event. nih.gov The general structure involves a trigger unit, a self-immolative spacer, and the molecule to be released. nih.gov

A common self-immolative strategy is based on the 1,6-benzyl elimination reaction. nih.gov In this system, the cleavage of a trigger group initiates an electronic cascade that leads to the spontaneous release of the payload. nih.govnd.edu This approach has been successfully used to create bioresponsive NIR fluorescent probes. For example, a probe can be designed where a nitroreductase enzyme, often overexpressed in hypoxic tumor cells, reduces a nitrobenzyl group on the probe. nih.govresearchgate.net This reduction triggers a self-immolative fragmentation, releasing the Cy7 fluorophore and causing it to "turn on." nih.govresearchgate.net This strategy allows for the specific imaging of hypoxic conditions in tumors.

The development of self-immolative systems provides a powerful method for achieving controlled release and signal amplification, leading to highly sensitive and specific molecular probes for a variety of biological applications. nih.govrsc.org

Integration with Nanomaterials and Drug Delivery Systems

The integration of this compound into nanomaterials and drug delivery systems represents a significant advancement in the development of sophisticated diagnostic and theranostic agents. The inherent properties of the dye—namely its two reactive carboxylic acid groups and its near-infrared (NIR) fluorescence—make it an ideal candidate for creating multifunctional nanoconstructs. The primary strategies for this integration fall into two main categories: covalent or non-covalent attachment to the nanoparticle surface (surface functionalization) and entrapment within the nanoparticle matrix (encapsulation). These approaches leverage the nanoparticle scaffold to enhance the dye's photophysical properties, improve its stability in biological environments, and enable targeted delivery to specific tissues or cells. The choice of integration strategy is dictated by the type of nanoparticle, the desired final application, and the specific performance enhancements being sought, such as increased quantum yield or protection from photobleaching.

Surface functionalization is a predominant method for immobilizing this compound onto the exterior of various nanoparticles. This approach relies on the chemical reactivity of the dye's terminal carboxylic acid (-COOH) groups. The most common and robust method for achieving covalent attachment is through carbodiimide-mediated amide bond formation. This reaction typically involves a two-step process:

Activation: The carboxylic acid groups on this compound are activated using a coupling agent, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This forms a highly reactive O-acylisourea intermediate.

Coupling: To improve reaction efficiency and stability in aqueous solutions, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS-ester. This activated Cy7.5-NHS ester readily reacts with primary amine (-NH₂) groups present on the surface of modified nanoparticles, forming a stable amide linkage.

This chemistry is highly versatile and has been successfully applied to a wide range of nanomaterials that have been pre-functionalized with amine groups, for instance, by treatment with aminosilanes like (3-aminopropyl)triethoxysilane (APTES).

Research has demonstrated the successful surface conjugation of this compound onto several classes of nanoparticles, each yielding probes with distinct functionalities. For example, conjugation to upconversion nanoparticles (UCNPs) can create Fluorescence Resonance Energy Transfer (FRET) pairs for ratiometric sensing. Attachment to silica (B1680970) nanoparticles provides a stable and biocompatible platform, while functionalization of gold nanoparticles can be used to create probes where fluorescence may be quenched until a specific biological event occurs.

Table 1: Examples of Nanoparticle Surface Functionalization with this compound

Nanoparticle TypeSurface Chemistry for ConjugationConjugation MethodKey Research Finding
Silica Nanoparticles (SiNPs) Amine groups (-NH₂) introduced via APTES modification.EDC/NHS coupling to form stable amide bonds.Creates highly stable and bright NIR probes with reduced non-specific binding due to the hydrophilic silica surface.
Upconversion Nanoparticles (UCNPs) Amine-functionalized polymer or silica shell.EDC/NHS coupling.Enables FRET from the UCNP donor to the Cy7.5 acceptor, allowing for ratiometric detection of analytes with high signal-to-noise.
Gold Nanoparticles (AuNPs) Amine-terminated thiol linkers self-assembled on the gold surface.EDC/NHS coupling.Development of "activatable" probes where Cy7.5 fluorescence is initially quenched by the gold surface and restored upon cleavage of the linker by a target enzyme.
Polymeric Micelles Amine groups present on the hydrophilic corona (e.g., PEG block).EDC/NHS coupling.Anchors the dye to the exterior of the delivery vehicle, allowing the nanoparticle core to be loaded with a therapeutic drug for theranostic applications.

Encapsulation involves trapping this compound molecules within the internal structure or core of a nanoparticle. This strategy offers several distinct advantages over surface functionalization, primarily centered on protecting the dye and improving its optical performance. By isolating the dye from the external biological environment, encapsulation can:

Enhance Photostability: Shielding the dye from reactive oxygen species and other quenching agents in the milieu significantly reduces photobleaching.

Increase Quantum Yield: Encapsulation within a rigid, confined matrix can restrict the non-radiative decay pathways of the dye, leading to brighter fluorescence.

Prevent Self-Quenching: It allows for the loading of a high number of dye molecules into a single nanoparticle while preventing the aggregation-caused quenching that would occur at similar concentrations in solution.

The most prominent example of this strategy is the creation of dye-doped silica nanoparticles. In a typical synthesis, such as a reverse microemulsion method, this compound is introduced into the aqueous phase of the emulsion. As a silica precursor like tetraethyl orthosilicate (B98303) (TEOS) is hydrolyzed and condensed to form the nanoparticle, it builds a porous silica matrix around the dye molecules, physically entrapping them.

Similarly, this compound, being hydrophilic, can be efficiently encapsulated into the aqueous core of liposomes during their formation or incorporated into the hydrophilic domains of certain polymeric nanoparticles and hydrogels. These methods produce nanocarriers where the fluorescence signal is stable and shielded, making them exceptionally robust for long-term imaging and tracking studies.

Table 2: Comparison of Encapsulation Methods for this compound

Encapsulation MatrixEncapsulation MethodKey Performance Enhancement
Silica Nanoparticles Co-condensation during Stöber or reverse microemulsion synthesis.Significant increase in photostability and quantum yield; prevents dye leakage due to covalent or physical entrapment.
Liposomes Passive loading via thin-film hydration or extrusion in a dye-containing buffer.Protects the dye from enzymatic degradation and interaction with plasma proteins; creates a biocompatible delivery vehicle.
Polymeric Nanoparticles (e.g., PLGA) Emulsion-solvent evaporation method with the dye in the aqueous phase.Provides controlled release kinetics if desired; shields the dye from the external environment, enhancing signal longevity.
Hydrogel Nanoparticles Incorporation of the dye during the polymerization of hydrophilic monomers.Creates a highly biocompatible and water-swellable matrix, minimizing non-specific interactions while protecting the dye.

Research Applications and Methodological Advancements

In Vitro and Cell-Based Imaging Methodologies

In laboratory settings, Cy7.5 diacid and its derivatives are utilized in a range of cell-based imaging and analytical techniques. These methods allow for the detailed investigation of cellular processes and molecular interactions.

Fluorescence microscopy, a cornerstone of cell biology, benefits from the application of cyanine (B1664457) dyes like Cy7.5 for high-resolution imaging of cellular and subcellular structures. axispharm.comfrontiersin.org These dyes can be conjugated to various biomolecules, such as antibodies and peptides, to visualize their distribution and localization within cells. medchemexpress.com For instance, confocal microscopy has been used to demonstrate the specific binding of Cy7-conjugated antibodies to receptors on the surface of cancer cells. nih.gov This allows for detailed visualization of probe localization on the cell membrane. nih.gov The ability to label specific cellular components provides researchers with a powerful tool to study cellular architecture and function.

Flow cytometry is a powerful technique for analyzing and sorting large populations of cells. The use of fluorescent dyes is central to this methodology, enabling the identification and separation of specific cell types from a heterogeneous mixture. mskcc.orgmusc.edu Cyanine dyes, including those in the Cy7 family, are well-suited for flow cytometry due to their strong fluorescence signals. axispharm.com

In flow cytometry, cells are stained with fluorescently labeled antibodies or other probes that bind to specific cell surface or intracellular markers. As the cells pass one by one through a laser beam, the fluorescent dyes are excited and emit light, which is detected and quantified. This allows for the high-throughput analysis of cellular characteristics and the physical separation of cells of interest. musc.edunih.gov The distinct spectral properties of dyes like Cy7.5 allow for their inclusion in multicolor panels, where multiple cellular parameters can be assessed simultaneously. mskcc.org Single-cell genomics studies have utilized flow cytometry to isolate individual cells from environmental samples for subsequent genetic analysis. microbiologyresearch.org

This compound and related cyanine dyes are valuable reagents in molecular assays designed to study interactions between biomolecules. axispharm.com These dyes can be attached to proteins, nucleic acids, or small molecules to track their binding and association with other molecules. medchemexpress.com For example, cyanine dyes can be used in fluorescence resonance energy transfer (FRET) assays to measure the proximity between two labeled molecules. researchgate.net The binding of cyanine dyes to double-helical DNA can also lead to enhanced fluorescence, a phenomenon that can be exploited in DNA interaction studies. medchemexpress.com

The development of dual-labeled imaging probes, which incorporate both a fluorescent dye like Cy7 and a radionuclide chelator, allows for multimodal imaging and the study of receptor behavior in response to therapy. nih.gov These probes can be used to map different receptors on tumor cells, providing valuable insights into cancer biology. nih.gov

Pre-clinical In Vivo Optical Imaging Methodologies (Non-Clinical Focus)

The application of Cy7.5 and similar near-infrared (NIR) dyes in pre-clinical in vivo optical imaging has significantly advanced the study of biological processes in living animals. nih.govluminicell.com These methodologies are crucial for non-invasively monitoring disease progression, evaluating the efficacy of potential therapeutics, and understanding the biodistribution of targeted probes. luminicell.comgoogle.com

A major advantage of NIR dyes like Cy7.5 for in vivo imaging is their ability to emit light in a spectral window where tissue absorption and autofluorescence are minimized. researchgate.netcreative-diagnostics.com This "NIR window" (typically 650-900 nm) allows for deeper penetration of both excitation and emission light through biological tissues. nih.govnih.gov Consequently, researchers can visualize fluorescent signals from deeper within the body with a higher signal-to-noise ratio compared to dyes that emit in the visible spectrum. nih.gov

The inherent properties of cyanine dyes, such as their high molar extinction coefficients, contribute to their bright fluorescence, further enhancing their detection in deep tissues. researchgate.netcreative-diagnostics.com Asymmetric cyanine dyes can offer the additional benefit of large Stokes shifts, which minimizes the overlap between excitation and emission light, leading to improved signal clarity. researchgate.net

FeatureAdvantage for In Vivo ImagingSupporting Evidence
Near-Infrared (NIR) EmissionAllows for deeper tissue penetration due to reduced light absorption and scattering by biological tissues. nih.govcreative-diagnostics.comnih.gov
Low Background AutofluorescenceImproves the signal-to-noise ratio by minimizing interference from endogenous fluorophores in tissues. axispharm.comresearchgate.netnih.gov
High Molar Extinction CoefficientContributes to bright fluorescence signals, enhancing detection sensitivity. creative-diagnostics.com
Large Stokes Shift (in some derivatives)Reduces the overlap between excitation and emission spectra, leading to clearer signals. researchgate.net

Fluorescence-Mediated Tomography (FMT) is an advanced optical imaging technique that enables the three-dimensional visualization and quantification of fluorescent probes within deep tissues. frontiersin.orgnih.gov In pre-clinical research, FMT is often used in conjunction with NIR fluorescent probes like Cy5.5 and Cy7 to study disease models, such as tumor growth and response to therapy in small animals. frontiersin.orgnih.gov

Stability and Degradation Mechanisms of Cy7.5 Diacid and Its Derivatives

Photostability and Photodecomposition Studies

Photostability, the ability of a fluorophore to resist chemical degradation upon exposure to light, is a critical parameter for applications such as fluorescence imaging and single-molecule studies. axispharm.comchemrxiv.org Cyanine (B1664457) dyes, including Cy7.5 derivatives, are known to be susceptible to photobleaching, a process where the molecule loses its ability to fluoresce due to light-induced chemical changes. advancedsciencenews.comakjournals.com

The primary mechanism of photodecomposition for heptamethine cyanines involves the interaction of the dye's excited state with molecular oxygen. semanticscholar.org The flat, conjugated polymethine chain of the Cy7 chromophore is particularly vulnerable to attack by reactive oxygen species (ROS), especially singlet oxygen (¹O₂). advancedsciencenews.comnih.gov This process typically involves the cycloaddition of singlet oxygen onto the polymethine chain, which leads to the cleavage of the chain and the formation of non-fluorescent carbonyl-containing fragments. semanticscholar.orgresearchgate.net Studies on Indocyanine Green (ICG), a structurally similar heptamethine cyanine, have identified this oxidative cleavage as a major degradation pathway in the presence of light and oxygen. semanticscholar.org

Another significant photodecomposition pathway is "photoblueing," where light excitation leads to the shortening of the polymethine chain. nih.gov In this process, a Cy7 dye can be converted into a pentamethine (Cy5) or even a trimethine (Cy3) derivative, resulting in a hypsochromic shift (a shift to a shorter wavelength) in the dye's absorption and emission spectra. nih.gov This phototruncation is also initiated by a singlet oxygen-mediated process.

The susceptibility to photobleaching varies among different cyanine dyes. Studies comparing various dyes have shown that the length of the polymethine chain can influence radiosensitivity, a related degradation process, with Cy7 and IRDye 800CW showing greater sensitivity than Cy5.5 and Cy3. nih.gov

Cyanine DyeObserved Photodegradation Pathway(s)Key FactorsReference
Heptamethine Cyanines (e.g., Cy7, ICG)Oxidative cleavage of polymethine chain; Phototruncation ("photoblueing") to Cy5/Cy3Light exposure, presence of molecular oxygen, formation of singlet oxygen advancedsciencenews.comsemanticscholar.orgnih.gov
Cy7, IRDye 800CWHigher sensitivity to radiobleaching compared to shorter-chain dyesPolymethine chain length, radical reactivity, oxidation potential nih.gov
General Cyanine DyesFormation of non-fluorescent cis/trans isomersRotation around a C-C bond in the polymethine chain upon light absorption rug.nl

Thermal Stability and Chain Truncation Phenomena

In addition to light-induced degradation, cyanine dyes can also be susceptible to thermal degradation. For heptamethine cyanines like Cy7.5 diacid, a key thermal degradation pathway is chain truncation, a phenomenon that has been systematically investigated. nih.govresearchgate.net This process involves the shortening of the polymethine chain in discrete two-carbon steps, converting a Cy7 dye into its Cy5 and subsequently Cy3 analogs. nih.gov

Unlike phototruncation, this is a non-photoactivated process driven by heat, often in the presence of amine bases. nih.govmsu.edu Mechanistic studies suggest that the thermal truncation of Cy7 is initiated by an electrocyclic closure of the heptamethine chain. This cyclization forms reactive intermediates, specifically Fischer's base (FB) and a cationic indolium species (TMP). nih.gov The highly nucleophilic Fischer's base can then attack the polymethine backbone of another Cy7 molecule, initiating a cascade that results in the excision of a two-carbon unit and the formation of a Cy5 dye. nih.gov

Research has shown that the heptamethine chain of Cy7 is uniquely reactive in this manner; the shorter Cy5 dye is significantly more stable under similar thermal conditions and does not readily undergo further chain shortening. nih.govnih.gov The truncation process is influenced by several factors, including temperature, solvent properties, and the presence of nucleophiles or bases. nih.govresearchgate.net For example, heating Cy7 at 100°C can lead to its near-complete consumption, yielding significant amounts of Cy5 and Cy3. nih.gov Some studies have noted significant decomposition of cyanine dyes at temperatures around 200°C, though stabilization can be achieved. binghamton.edu For instance, binding a cyanine dye to zinc oxide nanoparticles has been shown to dramatically improve its thermal stability, with minimal mass loss observed even at 350°C. binghamton.edu

CompoundConditionsMajor ProductsKey FindingsReference
Cy7Heating aloneCy5, Cy3, Fischer's base (FB), TMPDemonstrates inherent thermal instability and chain truncation reactivity. nih.gov
Cy7Heating with DIPEA (base) and diethylamine (B46881) at 70°CSymmetric and asymmetric Cy5 and Cy3 derivativesBases can catalyze the truncation process. nih.govnih.gov
Cy5Heating at >175°CNo chain shortening observedThe pentamethine chain is thermally more stable than the heptamethine chain. nih.govnih.gov
Cyanine DyeBound to ZnO nanoparticlesMinimal degradationStability improved from decomposition at ~200°C to stable at 350°C. binghamton.edu

Chemical Degradation Pathways in Biological and Environmental Systems

In aqueous biological and environmental systems, the stability of this compound is challenged by several chemical degradation pathways. The presence of water, dissolved oxygen, and various nucleophiles contributes to the breakdown of the dye. semanticscholar.orgresearchgate.net

The primary route of degradation is oxidative damage, which is often accelerated by light but can also occur chemically. nih.gov Reactive oxygen species (ROS) that are naturally present or generated within biological systems can attack the electron-rich polymethine chain, leading to its cleavage and a loss of fluorescence. advancedsciencenews.comnih.gov Studies on ICG have demonstrated its rapid degradation in aqueous solutions, with significant loss of the dye within 24 hours, a process attributed to the combined action of light and molecular oxygen. semanticscholar.org

The polymethine chain is also susceptible to nucleophilic attack. In aqueous solutions, hydroxide (B78521) ions (OH⁻) can add to the chain, leading to subsequent oxidative fragmentation that breaks the conjugated system and produces aldehydes. nih.gov The presence of dicarboxylic acid functional groups on this compound enhances its water solubility, which is beneficial for biological applications but may also increase its exposure to aqueous degradation pathways. researchgate.net While dicarboxylic acids are metabolites in biological systems formed through fatty acid oxidation, the degradation of the this compound molecule itself primarily concerns the stability of the chromophore's polymethine backbone. nih.govgerli.com Furthermore, the amphiphilic nature of some cyanine dyes can promote self-aggregation in aqueous media, which alters their photophysical properties and can accelerate degradation. semanticscholar.org

Strategies for Enhancing Molecular Stability in Research Applications

Given the inherent instabilities of cyanine dyes, considerable research has focused on developing strategies to enhance their robustness for research applications. chemrxiv.org These strategies can be broadly categorized into molecular modification, formulation, and the use of protective agents.

Molecular Engineering and Steric Shielding : One of the most effective strategies is to chemically modify the dye structure itself. By attaching bulky aromatic groups above and below the polymethine chain, a "molecular shield" can be created. advancedsciencenews.com This steric hindrance physically protects the vulnerable chromophore from attack by oxygen radicals, dramatically enhancing both photostability and chemical stability. advancedsciencenews.com The resulting sterically shielded dyes (e.g., s775z) have shown exceptional resistance to photobleaching and chemical degradation. advancedsciencenews.com

Covalent Conjugation of Stabilizers : Another intramolecular approach involves covalently linking a photostabilizing molecule, such as a triplet state quencher (TSQ), directly to the fluorophore. researchgate.net Compounds like cyclooctatetraene (B1213319) (COT) can be attached to the cyanine dye, where they efficiently quench the reactive triplet state of the dye via intramolecular energy transfer, thus preventing the formation of ROS and improving photostability. researchgate.net

Encapsulation and Formulation : Protecting the dye from the surrounding environment through encapsulation is a widely used method. Carriers such as liposomes, erythrocyte membrane vesicles, and albumin have been shown to effectively shield cyanine dyes from both thermal and photo-induced degradation. nih.govnih.gov Binding dyes to the surface of nanoparticles, such as zinc oxide, can significantly increase their thermal stability. binghamton.edu

Use of External Protective Agents : The stability of cyanine dyes can be improved by adding protective agents to the imaging buffer. Antioxidants and reducing agents, such as the naturally occurring amino acid ergothioneine, β-mercaptoethanol (β-ME), and ascorbic acid, can quench reactive species and regenerate the dye's ground state. chemrxiv.orgnih.gov These agents have been shown to dramatically enhance the photon output and photostability of dyes like Cy3 and Cy5, and provide robust protection against radiation-induced bleaching. chemrxiv.orgnih.gov

StrategyMechanismExample(s)OutcomeReference
Steric ShieldingBulky groups physically block access of ROS to the chromophore.s775z dyePrevents aggregation and photobleaching; enhances chemical stability. advancedsciencenews.com
Covalent StabilizersIntramolecular quenching of the reactive triplet state.Cyclooctatetraene (COT) conjugationImproved intrinsic brightness and photostability; reduced ROS generation. researchgate.net
EncapsulationPhysical barrier protects the dye from the bulk environment.Liposomes, albumin, ZnO nanoparticlesProtection from thermal and photo-induced degradation. binghamton.edunih.govnih.gov
External AdditivesQuenching of excited triplet states and ROS in the solution.Ergothioneine, Ascorbic AcidDramatically enhanced photostability and photon budget. chemrxiv.orgnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Photolabile Protecting Groups (PPGs) Based on Cy7.5 Frameworks

The development of photolabile protecting groups (PPGs), or "photocages," that can be activated by near-infrared light is a significant goal for applications requiring deep tissue penetration, such as photopharmacology. Traditional PPGs often require UV light, which is phototoxic and has limited penetration in biological tissues. nih.govrsc.org The Cy7.5 scaffold, with its strong absorption in the NIR window (typically around 750-800 nm), presents an ideal starting point for designing next-generation PPGs. nih.gov

Researchers are exploring computational methods to transform NIR dyes like the Cy7 family into efficient PPGs. nih.gov By modifying the electronic structure of the cyanine (B1664457) core, it is possible to create a molecule that undergoes cleavage upon NIR light absorption, releasing a protected bioactive molecule with high spatiotemporal control. A recently designed PPG based on a Cy7 scaffold, Cy7-PPG, demonstrated activation at 746 nm, making it one of the most red-shifted, oxygen-independent PPGs developed to date. nih.gov The dicarboxylic acid groups on a Cy7.5 diacid molecule could further serve as handles to attach these PPG frameworks to larger delivery systems or to carry two different therapeutic agents, paving the way for complex, light-activated therapeutic strategies.

Multi-Modal Imaging Probe Design and Optimization

To gain a more comprehensive understanding of biological processes, researchers are increasingly designing multi-modal imaging probes that combine the advantages of different imaging techniques. mdpi.com this compound is a valuable component in this field due to its intense NIR fluorescence and the presence of two carboxylic acid groups, which can be readily conjugated to other imaging agents. lumiprobe.com

These probes can integrate the high sensitivity and deep tissue penetration of NIR fluorescence with the high-resolution anatomical detail of magnetic resonance imaging (MRI) or the quantitative functional data from positron emission tomography (PET). mdpi.com For instance, the carboxyl groups can be used to chelate radioactive metals like copper-64 (⁶⁴Cu) for PET imaging or gadolinium (Gd) for MRI, creating a single agent for dual PET/fluorescence or MRI/fluorescence imaging. Such probes enable more accurate disease diagnosis and can be used for fluorescence-guided surgery to precisely locate and resect tumors. nih.govacs.org

Table 1: Examples of Multi-Modal Probes Incorporating Cyanine Dyes

Probe Type Imaging Modalities Target Application Key Feature
PET/NIRF Positron Emission Tomography & Near-Infrared Fluorescence Tumor Imaging Combines functional PET data with real-time optical guidance.
SPECT/NIRF Single Photon Emission Computed Tomography & NIR Fluorescence Lymph Node Mapping Allows pre-operative and intra-operative visualization.
MRI/NIRF Magnetic Resonance Imaging & Near-Infrared Fluorescence Vascular Imaging Provides anatomical context (MRI) with sensitive detection (NIRF).
MSOT/NIRF Multispectral Optoacoustic Tomography & NIR Fluorescence Inflammatory Diseases Offers high-resolution 3D imaging of disease foci. acs.org

Rational Design of Next-Generation Activatable Fluorescent Probes

"Smart" or activatable fluorescent probes are designed to be "off" (non-fluorescent) in their native state and to switch "on" only in the presence of a specific biological stimulus. semanticscholar.org This mechanism dramatically improves the signal-to-background ratio, enhancing imaging sensitivity and specificity. semanticscholar.orgeuropa.eu The Cy7.5 framework is an excellent platform for creating such probes for detecting enzymes, reactive oxygen species (ROS), or specific pH environments associated with diseases. semanticscholar.org

Design strategies often involve modulating the polymethine chain of the cyanine dye. For example, a probe can be designed where the fluorescence is initially quenched. Upon interaction with a target enzyme that cleaves a specific linker, the quenching is relieved, and a strong fluorescent signal is produced. semanticscholar.org A nanoprobe using a Cy7.5 fluorophore has been developed to be activated by peroxynitrite (ONOO⁻), a biomarker for ischemic stroke, enabling clear NIR-II fluorescence imaging of the affected area. semanticscholar.org The dicarboxylic acid groups on this compound can be used to attach targeting moieties (like peptides or antibodies) that guide the probe to the tissue of interest, further enhancing its specificity. acs.org

Integration of Artificial Intelligence and Machine Learning in Dye Design

The design of novel fluorescent dyes with tailored properties is traditionally a labor-intensive process of chemical synthesis and experimental testing. However, artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. nih.govrsc.org By training algorithms on large datasets of known dyes, ML models can predict the photophysical properties (e.g., absorption/emission spectra, quantum yield, photostability) of new, computationally designed molecules. mdpi.com

This data-driven approach allows for the de novo design of fluorescent molecules with optimized characteristics. nih.gov Starting with a core structure like this compound, researchers can use ML models to explore how different chemical modifications would affect its properties. rsc.org This enables the rapid screening of thousands of potential derivatives to identify candidates with, for example, longer emission wavelengths, higher brightness, or improved stability, before committing to costly and time-consuming synthesis. nih.govfrontiersin.org This synergy between computational modeling and experimental work promises to unlock new generations of high-performance NIR dyes for a variety of applications. researchgate.net

Exploration of this compound in Advanced Material Science beyond Biological Imaging

While the primary application of this compound has been in the biomedical field, its properties are also of interest in advanced material science. researchgate.net The strong NIR absorption and electrochemical properties of heptamethine cyanine dyes make them candidates for applications in optoelectronics and sensor technology. acs.org

The dicarboxylic acid groups are particularly useful in this context, as they can act as robust anchoring points to immobilize the dye onto surfaces or integrate it into polymer matrices and metal-organic frameworks (MOFs). metall-mater-eng.com This could enable the development of:

Dye-Sensitized Solar Cells (DSSCs): Where the Cy7.5 molecule acts as a photosensitizer, absorbing light in the NIR spectrum to generate an electric current.

Optical Data Storage: Using the dye's ability to switch between different states upon light exposure.

Chemical Sensors: Creating materials that exhibit a change in their optical properties (color or fluorescence) in the presence of specific environmental pollutants or analytes. researchgate.net

This expansion into material science represents a promising new frontier for this compound and related cyanine dyes, leveraging their well-understood photophysics for new technological applications.

Q & A

Q. What are the spectral properties of Cy7.5 diacid, and how do they influence experimental design in fluorescence imaging?

Q. How can researchers optimize the water solubility of this compound for in vitro applications?

The sulfonate group in Sulfo-Cy7.5 carboxylic acid enhances hydrophilicity, enabling stable aqueous solutions . Key steps:

  • Dissolve in PBS (pH 7.4) or DMSO (≤5% v/v) to prevent aggregation.
  • Validate solubility via dynamic light scattering (DLS) or absorbance spectra.
  • Avoid high ionic strength buffers unless counterions (e.g., sodium) are introduced to stabilize the sulfonate group .

Q. What conjugation strategies are effective for labeling biomolecules with this compound?

this compound’s carboxylic acid group enables covalent coupling to amine-containing targets (e.g., proteins, antibodies) via carbodiimide chemistry (EDC/NHS). Protocol:

  • Activate this compound with EDC (5 mM) and NHS (10 mM) in MES buffer (pH 6.0) for 30 min.
  • Purify activated dye using size-exclusion chromatography to remove unreacted reagents.
  • Conjugate to biomolecules at a 5:1 molar ratio (dye:protein) for 2 hours at 4°C.
  • Validate labeling efficiency via UV-Vis (Cy7.5 absorbance at ~785 nm) and SDS-PAGE .

Advanced Research Questions

Q. How does this compound’s quantum yield compare to ICG in vivo, and what experimental factors influence SNR in deep-tissue imaging?

this compound has a ~4× higher quantum yield (0.28–0.32) than ICG (0.07–0.12), leading to brighter signals in vivo . However, SNR depends on:

  • Conjugation method : Covalent HA-Cy7.5 conjugates show slower release and higher tumor retention than physically entrapped ICG .
  • Formulation : PEGylation (e.g., DSPE-PEG-Cy7.5) improves lymphatic targeting and reduces nonspecific uptake .
  • Dose : Cy7.5 formulations at 1.2 nmol/mouse outperformed ICG at 10 nmol/mouse in tumor-to-muscle ratios .

Q. What methodologies address contradictions in this compound’s performance across studies (e.g., brightness vs. contrast)?

Discrepancies often arise from:

  • Experimental design : Compare free dye vs. conjugated forms (e.g., NanoCy7.5 vs. free Cy7.5-amine) .
  • Imaging systems : Standardize NIR camera settings (exposure time, binning) and use phantom controls.
  • Data normalization : Express fluorescence as % intensity relative to background (e.g., muscle tissue) .

Q. How can this compound be integrated into polymeric systems (e.g., microneedles) for sustained imaging applications?

Example: Dissolving microneedle (MN) patches loaded with PEGylated this compound:

  • Use polyvinylpyrrolidone (PVP) or hyaluronic acid (HA) as a polymer matrix for controlled release.
  • Optimize dye loading (1–5% w/w) to balance fluorescence intensity and mechanical integrity.
  • Validate lymphatic drainage in rodent models via longitudinal NIR imaging (e.g., 24–72 h post-administration) .

Q. What analytical techniques resolve challenges in quantifying this compound in complex biological matrices?

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for quantification.
  • Fluorescence correlation spectroscopy (FCS) : Measure diffusion coefficients to distinguish free vs. bound dye.
  • Ex vivo tissue homogenization : Add 1% Triton X-100 to solubilize dye aggregates .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in this compound synthesis?

  • Characterize each batch via HPLC (purity ≥95%) and mass spectrometry.
  • Report extinction coefficients (ε) at 785 nm for concentration standardization.
  • Share raw spectral data in supplementary materials for cross-study comparisons .

Q. What statistical approaches are recommended for analyzing this compound’s biodistribution data?

  • Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions.
  • Apply mixed-effects models to account for repeated measurements in longitudinal studies.
  • Include effect sizes and confidence intervals to quantify biological relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.